![molecular formula C26H33N3O6S2 B2697218 Ethyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-59-9](/img/structure/B2697218.png)
Ethyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a chemical compound with the molecular formula C26H33N3O6S2 . It has an average mass of 547.687 Da and a monoisotopic mass of 547.181091 Da .
Molecular Structure Analysis
This compound contains a total of 73 bonds, including 40 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 5 double bonds, and 11 aromatic bonds . It also features 1 five-membered ring, 3 six-membered rings, and 1 nine-membered ring . The presence of these rings suggests a complex, cyclic structure.Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis and reactions of similar chemical compounds often involve complex chemical reactions to introduce various functional groups or to create novel heterocyclic compounds. For example, compounds like ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate have been synthesized through reactions involving amino selenolo[2,3-b]pyridine carboxylates with dimethoxytetrahydrofuran in acetic acid. These processes can yield a variety of derivatives with potential antioxidant activity, indicating the utility of such compounds in developing antioxidants or studying oxidative stress-related phenomena (Zaki et al., 2017).
Molecular Docking and In Vitro Screening
Novel pyridine and fused pyridine derivatives, starting from compounds like 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile, have been subjected to molecular docking screenings towards specific target proteins. These screenings revealed moderate to good binding energies, suggesting potential applications in drug discovery or molecular biology research. Additionally, antimicrobial and antioxidant activities of these compounds further highlight their relevance in pharmacological or biochemical studies (Flefel et al., 2018).
Catalytic Activity and Material Science
Compounds derived from ethyl 6-acetylpyridine-2-carboxylate have shown catalytic activity in ethylene oligomerization, demonstrating their potential applications in material science or industrial chemistry. The synthesis and characterization of such compounds, along with their applications in catalyzing specific reactions, suggest a broader utility in developing new materials or catalysts (Sun et al., 2007).
Mechanism of Action
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), would also play a crucial role in determining the bioavailability and overall effects of the compound .
The results of the compound’s action would be a combination of its interactions with its targets and its pharmacokinetics .
Finally, the action environment, including factors like pH, temperature, and the presence of other molecules, could influence the compound’s stability and efficacy .
properties
IUPAC Name |
ethyl 6-acetyl-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O6S2/c1-5-35-26(32)23-21-10-11-28(18(4)30)15-22(21)36-25(23)27-24(31)19-6-8-20(9-7-19)37(33,34)29-13-16(2)12-17(3)14-29/h6-9,16-17H,5,10-15H2,1-4H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVLRMVZHACRQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.